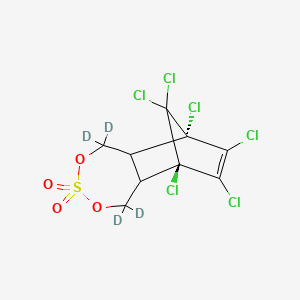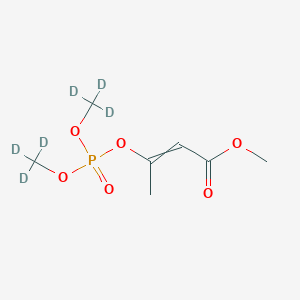
8-iso Prostaglandin F2α Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The 8-iso-prostaglandin F2α (8-iso-PGF2α) Quant-PAK has been designed for the convenient, precise quantification of 8-iso-PGF2α by GC- or LC-mass spectrometry. It includes a 50 µg vial of 8-iso-PGF2α-d4 and a precisely weighed vial of unlabeled 8-iso-PGF2α, with the precise weight indicated on the vial. This unlabeled 8-iso-PGF2α can be used to quantify the 8-iso-PGF2α-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
Cardiovascular Research
8-iso Prostaglandin F2α (8-iso PGF2α) is recognized as a biomarker for oxidative stress, and its measurements in biological fluids have significant implications. For instance, high levels of urinary 8-iso PGF2α predict cardiovascular mortality in postmenopausal women. Women in the highest quartile of urinary 8-iso PGF2α levels have an 80% increased risk of dying from coronary heart disease or stroke. This finding underscores the role of oxidative stress in the pathophysiology of cardiovascular diseases (Roest et al., 2008).
Neurological Research
In the field of neurology, the concentration of 8-iso PGF2α in biological fluids like plasma and cerebrospinal fluid (CSF) provides insights into conditions such as aneurysmal subarachnoid hemorrhage (aSAH) and multiple sclerosis (MS). Elevated plasma 8-iso PGF2α concentrations are associated with the severity and poor outcome after aSAH, making it a potential prognostic biomarker for this condition (Pan et al., 2017). Similarly, increased CSF levels of 8-iso PGF2α in patients with MS compared to controls, especially in patients with secondary progressive MS (SPMS), suggest its potential as a biomarker of oxidative stress in MS (Mir et al., 2014).
Oncology Research
In oncology, 8-iso PGF2α serves as a biomarker of lipid peroxidation and oxidative stress. Notably, it is an established biomarker of lung cancer risk, and significant differences in mean 8-iso PGF2α levels have been observed among lung cancer patients compared to patients with benign nodules and chronic obstructive pulmonary disease (COPD) or asthma (Ma et al., 2022).
Public Health Research
8-iso PGF2α has also been explored as a prototype wastewater biomarker to study cumulative oxidative stress at the community level. For example, the mass load of 8-iso PGF2α in wastewater was found to be strongly associated with tobacco use, providing insights into community-level health and substance use patterns (Ryu et al., 2016).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




